3-(1H-Imidazol-4-ylmethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-4-ylmethyl)-phenylamine is an organic compound that features an imidazole ring attached to a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-ylmethyl)-phenylamine typically involves the reaction of 4-(chloromethyl)imidazole with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, substituted phenylamines, and other functionalized compounds that retain the core imidazole-phenylamine structure.
Scientific Research Applications
3-(1H-Imidazol-4-ylmethyl)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simple heterocyclic compound with a similar imidazole ring structure.
Phenylamine: An aromatic amine with a structure similar to the phenylamine group in the compound.
Histamine: A biologically active compound with an imidazole ring and an amine group, similar to 3-(1H-Imidazol-4-ylmethyl)-phenylamine.
Uniqueness
This compound is unique due to the combination of the imidazole ring and phenylamine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
57662-29-0 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) |
InChI Key |
UPHNYQZOJVXYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.